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Compound of Interest

Compound Name: Methyl 2-methyl-6-nitrobenzoate

Cat. No.: B042663 Get Quote

An In-depth Technical Guide to Methyl 2-methyl-
6-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2-methyl-6-nitrobenzoate is an organic compound with the chemical formula

C₉H₉NO₄. It belongs to the class of aromatic compounds, specifically a substituted methyl

benzoate. This technical guide provides a comprehensive overview of its physical and chemical

properties, detailed experimental protocols for their determination, and relevant spectral data

analyses. This information is intended to serve as a valuable resource for researchers,

scientists, and professionals involved in drug development and organic synthesis.

Physical and Chemical Properties
A comprehensive compilation of the physical and chemical properties of Methyl 2-methyl-6-
nitrobenzoate is crucial for its handling, application, and analysis in a laboratory setting. While

specific experimental data for this exact compound is limited in publicly available literature, the

following tables summarize the known identifiers and predicted properties.

Table 1: General and Calculated Physical Properties of Methyl 2-methyl-6-nitrobenzoate
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Property Value Source/Method

Molecular Formula C₉H₉NO₄ -

Molecular Weight 195.17 g/mol -

CAS Number 61940-22-5 -

Appearance Solid (Predicted)
General observation for similar

compounds

Melting Point Data not available -

Boiling Point Data not available -

Solubility Data not available -

XLogP3 1.8 Predicted

Hydrogen Bond Donor Count 0 Predicted

Hydrogen Bond Acceptor

Count
4 Predicted

Rotatable Bond Count 2 Predicted

Note: The absence of experimentally determined melting and boiling points in the literature

necessitates the use of predictive models or experimental determination for specific

applications.

Synthesis
The primary route for the synthesis of Methyl 2-methyl-6-nitrobenzoate involves the

esterification of its corresponding carboxylic acid, 2-methyl-6-nitrobenzoic acid.

Synthesis of 2-methyl-6-nitrobenzoic acid
A patented method describes the co-production of 2-methyl-6-nitrobenzoic acid from 3-nitro-o-

xylene. The process involves the oxidation of 3-nitro-o-xylene using dilute nitric acid under

elevated temperature and pressure, followed by separation and purification steps.

Esterification of 2-methyl-6-nitrobenzoic acid
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The conversion of 2-methyl-6-nitrobenzoic acid to Methyl 2-methyl-6-nitrobenzoate is

typically achieved through Fischer esterification. This reaction involves refluxing the carboxylic

acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.

A logical workflow for the synthesis is presented in the following diagram:

3-nitro-o-xylene Oxidation
(Dilute HNO3, O2, Heat, Pressure) Crude 2-methyl-6-nitrobenzoic acid Purification Pure 2-methyl-6-nitrobenzoic acid Esterification

(Methanol, H2SO4, Reflux) Methyl 2-methyl-6-nitrobenzoate

Click to download full resolution via product page

Synthesis Workflow for Methyl 2-methyl-6-nitrobenzoate

Spectroscopic Data and Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity

assessment of organic compounds. While specific spectra for Methyl 2-methyl-6-
nitrobenzoate are not readily available, this section outlines the expected spectral features

based on its structure and provides general protocols for acquiring such data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Expected ¹H NMR Spectral Features:

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm), showing coupling

patterns dependent on their substitution.

Methyl Ester Protons: A singlet peak around δ 3.5-4.0 ppm.

Aromatic Methyl Protons: A singlet peak in the upfield aromatic region, likely around δ 2.0-

2.5 ppm.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon: A signal in the downfield region, typically δ 165-175 ppm.
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Aromatic Carbons: Several signals in the range of δ 120-150 ppm.

Methyl Ester Carbon: A signal around δ 50-55 ppm.

Aromatic Methyl Carbon: A signal in the upfield region, around δ 15-25 ppm.

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for its functional groups.

Table 2: Expected IR Absorption Bands for Methyl 2-methyl-6-nitrobenzoate

Functional Group Characteristic Absorption (cm⁻¹)

C=O (Ester) 1720 - 1740 (strong)

NO₂ (Nitro)
1510 - 1560 (asymmetric stretch, strong) 1345 -

1385 (symmetric stretch, strong)

C-O (Ester) 1000 - 1300 (strong)

C-H (Aromatic) 3000 - 3100 (medium)

C-H (Alkyl) 2850 - 3000 (medium)

C=C (Aromatic) 1400 - 1600 (variable)

Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺) for Methyl 2-methyl-6-nitrobenzoate
would be observed at an m/z ratio corresponding to its molecular weight (195.17). PubChem

indicates a GC-MS data entry with a top peak at m/z 163 and a second highest at m/z 164,

suggesting potential fragmentation patterns.[1]

A logical workflow for the structural elucidation of an unknown sample suspected to be Methyl
2-methyl-6-nitrobenzoate is presented below.
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Unknown Sample

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy (¹H & ¹³C)

Determine Molecular Weight Identify Functional Groups Determine Connectivity

Propose Structure

Click to download full resolution via product page

Structural Elucidation Workflow

Experimental Protocols
This section provides detailed, generalized methodologies for the key experiments cited in this

guide.

Synthesis of Methyl 2-methyl-6-nitrobenzoate (General
Protocol)
Objective: To synthesize Methyl 2-methyl-6-nitrobenzoate via Fischer esterification of 2-

methyl-6-nitrobenzoic acid.

Materials:

2-methyl-6-nitrobenzoic acid

Methanol (anhydrous)

Concentrated Sulfuric Acid (H₂SO₄)
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Saturated Sodium Bicarbonate (NaHCO₃) solution

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Round-bottom flask

Reflux condenser

Heating mantle with magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve a known quantity of 2-methyl-6-nitrobenzoic acid in an

excess of anhydrous methanol.

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

Maintain reflux with stirring for a period sufficient to drive the reaction to completion (typically

monitored by Thin Layer Chromatography, TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess methanol using a rotary evaporator.

Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

Transfer the solution to a separatory funnel and wash sequentially with water and saturated

sodium bicarbonate solution to neutralize the acidic catalyst.

Wash with brine to remove any remaining aqueous contaminants.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the organic solution under reduced pressure to yield

the crude Methyl 2-methyl-6-nitrobenzoate.

Further purification can be achieved by recrystallization or column chromatography if

necessary.

Determination of Melting Point (Capillary Method)
Objective: To determine the melting point range of a solid organic compound.

Materials:

Solid sample

Capillary tubes (sealed at one end)

Melting point apparatus or Thiele tube with a suitable heating oil

Thermometer

Procedure:

Ensure the solid sample is finely powdered and dry.

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3

mm.

Place the capillary tube in the sample holder of the melting point apparatus or attach it to the

thermometer for use in a Thiele tube.

Heat the sample at a controlled rate. For a preliminary determination, a faster heating rate

can be used.

For an accurate measurement, repeat the determination with a fresh sample, heating rapidly

to about 10-15 °C below the approximate melting point, then reducing the heating rate to 1-2

°C per minute.
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Record the temperature at which the first drop of liquid appears (the onset of melting) and

the temperature at which the entire solid has turned into a clear liquid (completion of

melting). This range is the melting point of the compound.

Determination of Solubility
Objective: To qualitatively assess the solubility of a compound in various solvents.

Materials:

Sample compound

Test tubes

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

Place a small, known amount of the sample (e.g., 10 mg) into a test tube.

Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.

Agitate the mixture vigorously for a set period (e.g., 1-2 minutes).

Observe whether the solid has completely dissolved. If not, the compound is considered

insoluble or sparingly soluble in that solvent under these conditions.

Repeat the process with different solvents to establish a solubility profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural analysis.

Materials:

Sample compound

Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
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NMR tube and cap

NMR spectrometer

Procedure:

Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H NMR, 20-50 mg for

¹³C NMR) in approximately 0.5-0.7 mL of a suitable deuterated solvent in a small vial.

Transfer the solution into a clean, dry NMR tube.

Place the NMR tube into the spectrometer's sample holder.

Follow the instrument-specific software instructions to lock the field frequency on the

deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, and acquire

the ¹H and/or ¹³C NMR spectra.

Process the acquired data (Fourier transform, phase correction, and baseline correction) to

obtain the final spectrum for analysis.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)
Objective: To obtain an IR spectrum of a solid sample to identify functional groups.

Materials:

Solid sample

FT-IR spectrometer with an ATR accessory

Procedure:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.
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Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Acquire the IR spectrum of the sample.

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (Electron Ionization - EI)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

Sample compound

Mass spectrometer with an EI source

Procedure:

Introduce a small amount of the sample into the ion source of the mass spectrometer. For

volatile compounds, this can be done via a heated inlet system or a gas chromatograph (GC-

MS).

In the ion source, the sample molecules are bombarded with a high-energy electron beam,

causing ionization and fragmentation.

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio

by a mass analyzer.

A detector records the abundance of ions at each m/z value, generating a mass spectrum.

The spectrum is then analyzed to identify the molecular ion and interpret the fragmentation

pattern.

Conclusion
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This technical guide provides a foundational understanding of the physical and chemical

properties of Methyl 2-methyl-6-nitrobenzoate. While a complete experimental dataset for

this specific compound remains to be fully elucidated in public literature, the provided

information on its identifiers, predicted properties, synthesis route, and expected spectral

characteristics, along with detailed general experimental protocols, offers a robust starting point

for researchers and professionals. The methodologies and analytical workflows described

herein are standard practices in chemical research and can be readily applied to further

investigate this and other related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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